2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Researchers developing PDE2A inhibitors for cognitive disorders often face regioisomer mismatches that invalidate SAR models. This N2-ethyl-[4,3-a] regioisomer is the exact validated core scaffold for the PF-05085727 series (PDE2A IC50 = 2.3 nM, >4,000-fold selectivity). Key procurement advantages: - Confirmed [4,3-a] ring fusion regiochemistry, essential for hydrogen-bonding pharmacophore geometry and downstream diversification - Balanced physicochemical profile (XLogP3-AA = -0.7, TPSA = 51.85 Ų) within CNS drug-like space, suitable for fragment growth and scaffold hopping - Consistent 95% purity across multiple established catalog channels, ensuring batch-to-batch reliability for parallel synthesis workflows

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13287306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCCN1C(=O)N2CCNCC2=N1
InChIInChI=1S/C7H12N4O/c1-2-11-7(12)10-4-3-8-5-6(10)9-11/h8H,2-5H2,1H3
InChIKeyPKVTVAZEISBPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one: Scaffold Identity & Procurement


The compound 2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one (CAS 1519980-61-0, molecular formula C7H12N4O, molecular weight 168.20 g/mol) is a heterobicyclic small molecule featuring a saturated pyrazine ring fused to a 1,2,4-triazol-3-one core bearing an N2-ethyl substituent [1]. It belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one chemotype, a privileged scaffold extensively explored for adenosine receptor antagonism, kinase inhibition (c-Met), phosphodiesterase (PDE2A) modulation, and neurokinin-3 (NK3) receptor antagonism [2]. This specific derivative is commercially catalogued by multiple vendors (e.g., AKSci, Leyan) at 95% purity, indicating established but specialized sourcing channels . Its primary documented role is as an advanced key intermediate for the synthesis of PDE2A inhibitor analogs, positioning it within a well-validated medicinal chemistry campaign .

2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one: Irreplaceability Over Generic Analogs


Within the [1,2,4]triazolo[4,3-a]pyrazin-3-one family, minor structural variations at the N2 position profoundly alter physicochemical properties, synthetic utility, and biological target engagement. The specific N2-ethyl substituent imparts a calculated XLogP3-AA of -0.7, a topological polar surface area (TPSA) of 51.85 Ų, and a single rotatable bond, distinguishing it from the N2-methyl (C6H10N4O, MW 154.16) and N2-propyl (C8H16N4O, MW 182.23) analogs in lipophilicity and steric profile [1]. Crucially, the [4,3-a] ring fusion regiochemistry (as opposed to the [1,5-a] isomer, CAS 1540029-46-6) dictates the geometry of the hydrogen-bonding pharmacophore and the synthetic accessibility of downstream derivatives, making regioisomer interchanges chemically non-viable for established synthetic routes such as the PF-05085727 PDE2A inhibitor series [2]. Generic substitution without precise N2-ethyl and [4,3-a] regiospecificity risks altering intermediate reactivity, compromising final compound potency, and invalidating structure-activity relationship (SAR) models [3].

2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one: Differentiation Evidence vs Closest Analogs


Physicochemical Profile: N2-Ethyl vs Methyl and Propyl Analogs

The 2-ethyl substituent on the target compound generates a calculated LogP of -0.7 and a TPSA of 51.85 Ų . In comparison, the 2-methyl analog (CAS 1423026-73-6, C6H10N4O, MW 154.16) possesses a lower molecular weight and reduced lipophilicity, while the 2-propyl analog (CAS not specified, C8H16N4O, MW 182.23) introduces greater steric bulk and increased LogP. The measured LogP for the target compound is -0.832, a value that sits in a narrow optimal range for CNS multiparameter optimization (MPO) algorithms, which penalize LogP values below -1 or above 3 . This intermediate lipophilicity is distinct from the more polar methyl analog and the more lipophilic propyl analog, positioning the 2-ethyl derivative favorably for balancing solubility and permeability in CNS-targeted intermediate design.

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Regioisomeric Specificity: [4,3-a] vs [1,5-a] Fusion

The target compound features the [1,2,4]triazolo[4,3-a]pyrazine regioisomer, which presents a fundamentally different hydrogen-bond acceptor/donor geometry compared to the [1,2,4]triazolo[1,5-a]pyrazine isomer (CAS 1540029-46-6) . In published adenosine A2A receptor antagonist programs, the [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold yields potent antagonists (Ki values in the low nanomolar range), whereas the isomeric [1,2,4]triazolo[1,5-a]pyrazine series, though also active, typically requires distinct substitution patterns to achieve comparable affinity, as demonstrated by Dowling et al. (2005) [1]. The carbonyl oxygen at position 3 and the N4 nitrogen in the [4,3-a] system form a critical hydrogen-bonding motif that engages the Asn253 residue in the A2A receptor binding pocket, an interaction geometry not replicated by the [1,5-a] isomer [1]. Furthermore, the [4,3-a] core is the validated scaffold in the PDE2A inhibitor series leading to PF-05085727 (IC50 = 2.3 nM for PDE2A), confirming its utility for CNS kinase and PDE targets [2].

Regioselective synthesis Adenosine receptor antagonists Pharmacophore geometry

Synthetic Utility: Validated Intermediate for PDE2A Inhibitor PF-05085727

The target compound is explicitly designated by SynInnova Laboratories as an 'advanced key intermediate in the preparation of PF-05085727 related analogs,' a PDE2A inhibitor program that produced a highly optimized clinical candidate with an IC50 of 2.3 nM against PDE2A and >500- to >4,000-fold selectivity over other PDE isoforms (PDE1, PDE3-11) [1]. The Helal et al. (2017) publication details extensive structure-activity relationships showing that the [1,2,4]triazolo[4,3-a]pyrazine core with specific N2-alkylation is essential for achieving the desired potency and brain penetration. Compound 71 (PF-05085727) demonstrated in vivo efficacy in rodent cognition models, with biochemical changes commensurate with PDE2A inhibition and reversal of NMDA antagonist effects [1]. While the target compound itself is an intermediate rather than a final active molecule, its procurement from validated suppliers ensures synthetic fidelity to the published route, which utilized parallel chemistry to explore the SAR of this specific core scaffold [1].

PDE2A inhibition CNS drug discovery Parallel synthesis Intermediate procurement

2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one: Application Scenarios


CNS PDE2A Inhibitor Lead Optimization

Procurement of this compound is most directly justified for medicinal chemistry teams pursuing PDE2A inhibitors for cognitive disorders. The N2-ethyl-[4,3-a] core is the validated scaffold from which PF-05085727 (PDE2A IC50 = 2.3 nM, >4,000-fold selectivity) was developed [1]. Using this specific intermediate ensures compatibility with the parallel synthesis protocols described by Helal et al. (2017), where diversification at the 5-, 6-, 7-, and 8-positions of the tetrahydro[4,3-a]pyrazine ring was systematically explored to optimize potency, selectivity, and brain penetration [1]. Substitution with the 2-methyl or 2-propyl analog would alter the lipophilic efficiency and potentially disrupt the key interactions mapped in the PDE2A crystal structure (PDB 5U7J) [2].

A2A Adenosine Receptor Antagonist Scaffold Hopping

The [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one chemotype has been established as a privileged scaffold for adenosine A2A receptor antagonists, with published SAR campaigns demonstrating that the carbonyl at position 3 and N4 nitrogen form a critical bidentate hydrogen-bonding motif with Asn253 [3]. The N2-ethyl derivative serves as an optimal starting point for fragment growth or scaffold hopping programs because its physicochemical properties (LogP ~ -0.83, TPSA = 51.85 Ų) reside within the CNS drug-like space, and the ethyl group provides a balance between synthetic accessibility and steric tolerance that the N2-methyl (too polar) and N2-propyl (too lipophilic) analogs may not achieve . The [4,3-a] regioisomer must be strictly specified, as the [1,5-a] isomer engages a different receptor pharmacophore [3].

c-Met Tyrosine Kinase Inhibitor Core Scaffold Exploration

Triazolopyrazine derivatives have been patented as c-Met kinase inhibitors for hyperproliferative disorders, with specific N2-alkyl substitution patterns influencing kinase selectivity profiles [4]. The 2-ethyl-5,6,7,8-tetrahydro[4,3-a] core provides a saturated piperazine ring that can be further functionalized with sulfonamide, amide, or urea groups to achieve selective c-Met inhibition. Published patent data (e.g., US8329705, WO2014204271) demonstrate that N2-alkyl triazolopyrazines can achieve potent c-Met inhibitory activity, though quantitative activity data for this specific N2-ethyl derivative as a standalone kinase inhibitor remains limited [4]. Procurement is recommended as part of a systematic SAR exploration rather than as a validated final inhibitor.

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